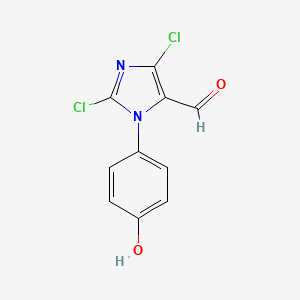

2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde

Description

2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde is a halogenated imidazole derivative featuring a 4-hydroxyphenyl substituent at the 3-position and an aldehyde group at the 4-position.

Properties

IUPAC Name |

2,5-dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-9-8(5-15)14(10(12)13-9)6-1-3-7(16)4-2-6/h1-5,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXKJWJWOFBMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carboxylic acid.

Reduction: 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 21 |

| Escherichia coli | 20 |

| Bacillus subtilis | 25 |

These results suggest that the compound can serve as a lead for developing new antibacterial agents .

Anticancer Potential

The compound has shown promise in anticancer research. Its imidazole structure is known to interfere with cellular processes such as DNA replication and protein synthesis, which are crucial for cancer cell proliferation. Various derivatives of imidazole have been synthesized and evaluated for their cytotoxic effects against cancer cell lines .

Antitubercular Activity

In addition to antibacterial properties, this compound has been evaluated for its antitubercular potential. Studies have indicated varying degrees of inhibition against Mycobacterium tuberculosis, with some derivatives showing significant efficacy compared to standard treatments like rifampicin .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for modifications leading to various analogs. Common synthetic routes include:

- Condensation Reactions : Combining appropriate aldehydes and amines under acidic conditions.

- Substitution Reactions : Introducing different substituents on the imidazole ring to enhance biological activity.

These methods facilitate the development of tailored compounds with specific pharmacological profiles.

Comparative Analysis with Structural Analogues

Several compounds share structural similarities with this compound. A comparison highlights their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde | Similar imidazole structure; different phenyl substitution | Enhanced antimicrobial properties due to chlorination |

| 5-Chloro-1H-imidazole-4-carbaldehyde | Lacks dichlorination; simpler structure | Potentially lower toxicity but reduced activity |

| 2-Methylimidazole-4-carbaldehyde | Methyl substitution instead of dichloro | Different pharmacological profile |

This table illustrates how variations in substitution patterns can influence biological activity and therapeutic potential .

Case Studies and Research Findings

- Antibacterial Study : Jain et al. synthesized derivatives of imidazole and evaluated their antimicrobial activity against common pathogens using standard methods like the cylinder wells diffusion method. The results indicated that specific substitutions could significantly enhance antibacterial efficacy .

- Anticancer Evaluation : A study focused on the synthesis of imidazole derivatives demonstrated their ability to inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest .

- Antitubercular Research : Amini et al. investigated various substituted phenyl derivatives for their activity against Mycobacterium tuberculosis, revealing promising candidates for further development in tuberculosis treatment .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyphenyl and aldehyde groups may play a role in binding to active sites, while the chlorine atoms could influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s imidazole core distinguishes it from chromenones (e.g., genistein, daidzein) and maleimides (e.g., N-(4-hydroxyphenyl)maleimide). Key differences include:

- Imidazole vs. Chromenone: Chromenones (e.g., genistein derivatives in ) contain a benzopyran-4-one scaffold, enabling π-π stacking and hydrogen bonding via hydroxyl groups. In contrast, the imidazole core offers nitrogen-based hydrogen bonding and electrophilic reactivity from chlorine and aldehyde groups .

- Imidazole vs. Maleimide : Maleimides (e.g., compound 13 in ) feature a five-membered dihydrofuran-2,5-dione ring, favoring Michael addition reactions. The imidazole’s aldehyde and chloro groups may enable nucleophilic substitution or Schiff base formation .

Substituent Effects on Physicochemical Properties

- Chlorine vs.

- Aldehyde Reactivity: The aldehyde group in the imidazole derivative may form Schiff bases with biological amines, a feature absent in maleimides or chromenones .

Biological Activity

2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde is an imidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a dichlorophenyl group and an aldehyde functional group, which contribute to its reactivity and potential therapeutic applications. The following sections will discuss its biological activity, mechanisms of action, and relevant research findings.

The biological activity of imidazole derivatives like this compound primarily involves their interaction with various biological targets:

- Target of Action : This compound affects multiple biological pathways, including antibacterial, anti-inflammatory, and anticancer activities. It has been shown to inhibit specific enzymes involved in metabolic processes, particularly cytochrome P450 enzymes crucial for drug metabolism.

- Mode of Action : The compound can modulate immune responses and reduce inflammation by altering cell signaling pathways. It may also exhibit cytotoxic effects on tumor cells through apoptosis induction .

Biological Activities

The compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest significant potency against resistant strains .

- Anticancer Properties : In vitro studies have demonstrated its potential as an anticancer agent, particularly against various cancer cell lines. The compound has shown to induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines suggests a role in managing chronic inflammatory conditions. This activity may be linked to its influence on signaling pathways associated with inflammation.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Results indicated an MIC of 12 µg/mL for MRSA, showcasing its potential as a therapeutic agent against resistant infections .

- Anticancer Activity : In a recent study involving various cancer cell lines, the compound exhibited IC50 values ranging from 10 to 20 µM, indicating substantial antiproliferative effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Inflammation Model : In vivo studies using animal models demonstrated that treatment with the compound significantly reduced markers of inflammation and pain in models of arthritis and colitis .

Data Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC against MRSA: 12 µg/mL | |

| Anticancer | IC50 values: 10 - 20 µM | |

| Anti-inflammatory | Reduced inflammation in animal models |

Future Directions

Continued research into this compound is warranted to explore its full therapeutic potential. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans for potential therapeutic applications.

- Structural Modifications : Investigating structural analogs to enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde, and what critical parameters should be controlled during the reaction?

- Answer: The compound is synthesized via condensation of 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole with 4-hydroxyphenyl-substituted benzaldehyde. A typical protocol involves refluxing equimolar reactants in absolute ethanol with glacial acetic acid (5 drops) for 4 hours, followed by solvent evaporation and filtration . Key parameters include:

- Stoichiometry: 1:1 molar ratio to prevent incomplete reaction.

- Solvent purity: Absolute ethanol minimizes side reactions (e.g., aldol condensation).

- Reaction time: 4 hours ensures complete imine bond formation.

Post-synthesis purification (e.g., recrystallization or silica gel chromatography) is critical to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Answer: Use a combination of 1H/13C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons from the 4-hydroxyphenyl group (δ ~6.8–7.5 ppm). FT-IR should show C=O stretching (~1680–1720 cm⁻¹) and O-H stretching (~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+) with <2 ppm error. Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound using statistical design of experiments (DoE)?

- Answer: Apply a 2³ factorial design to evaluate temperature (e.g., 70°C vs. 90°C), catalyst loading (0.5% vs. 2% acetic acid), and reaction time (2 vs. 6 hours). Analyze main effects and interactions using ANOVA to identify significant variables . For refinement, use response surface methodology (RSM) with a central composite design to model nonlinear relationships. Computational pre-screening (e.g., quantum chemical calculations) reduces experimental iterations by predicting solvent effects or transition states .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Answer: Discrepancies in NMR/IR data may arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:

- Solvent standardization: Use deuterated solvents consistently (e.g., DMSO-d6 for polar compounds).

- Dynamic NMR: Probe tautomeric equilibria by varying temperature.

- X-ray crystallography: Resolve structural ambiguities via single-crystal analysis.

Cross-validate with ab initio molecular dynamics (AIMD) simulations to account for solvent interactions .

Q. How can computational methods accelerate the discovery of biological activity mechanisms for this compound?

- Answer: Integrate molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or oxidoreductases). Validate with MD simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Pair with pharmacophore modeling to identify critical functional groups (e.g., chlorine substituents for hydrophobic interactions). Experimental validation via enzyme inhibition assays (e.g., IC50 determination) confirms computational insights .

Q. What methodologies address challenges in scaling up the synthesis of this compound while maintaining yield and purity?

- Answer: Implement continuous flow chemistry to enhance heat/mass transfer and reduce side reactions. Monitor in-line via UV-Vis or PAT (Process Analytical Technology) to detect intermediates. Optimize workup steps using membrane separation technologies (e.g., nanofiltration) for solvent recycling . For purity, employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting biological activity data across different assay platforms?

- Answer: Conduct meta-analysis to identify assay-specific variables (e.g., cell line viability, incubation time). Normalize data using Z-score transformation to account for inter-assay variability. Validate with orthogonal assays (e.g., enzymatic vs. cell-based) and apply machine learning (e.g., random forests) to rank assay reliability. Report discrepancies transparently, emphasizing mechanistic hypotheses (e.g., off-target effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.